molecular formula C15H10ClFO4 B6408659 4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261970-94-8

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408659
CAS No.: 1261970-94-8
M. Wt: 308.69 g/mol
InChI Key: KNILPDAKUKGNKK-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, fluoro, and methoxycarbonyl substituents on the benzene ring

Properties

IUPAC Name

4-chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-8(7-13(10)17)11-6-9(14(18)19)3-5-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILPDAKUKGNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691510
Record name 6-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-94-8
Record name 6-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzoic acids.

Scientific Research Applications

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes and receptors. The methoxycarbonyl group can also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

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